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Introduction
Centanafadine hydrochloride is an investigational non-stimulant medication currently in

development for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD). As a

serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), centanafadine presents a

unique pharmacological profile by modulating three key neurotransmitter systems implicated in

the pathophysiology of ADHD. This technical guide provides an in-depth examination of the

core mechanism of action of centanafadine, supported by preclinical and clinical data, detailed

experimental methodologies, and visual representations of its pharmacological activity.

Core Mechanism of Action: Triple Reuptake
Inhibition
Centanafadine exerts its therapeutic effects by binding to and inhibiting the presynaptic

transporters for norepinephrine (NET), dopamine (DAT), and serotonin (SERT). This inhibition

leads to a decrease in the reuptake of these neurotransmitters from the synaptic cleft, thereby

increasing their extracellular concentrations and enhancing neurotransmission.

The affinity of centanafadine for these transporters is not uniform, exhibiting a preferential

action for norepinephrine and dopamine over serotonin.[1] This nuanced activity may contribute
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to its efficacy in treating core ADHD symptoms with a potentially favorable side-effect profile.[1]

Signaling Pathway of Centanafadine
The following diagram illustrates the mechanism of action of centanafadine at the synaptic

level.
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Centanafadine's inhibition of neurotransmitter reuptake.
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Quantitative Data: Binding Affinity and Transporter
Occupancy
The potency of centanafadine at each transporter has been quantified through in vitro and in

vivo studies.

In Vitro Receptor Binding Affinity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of

centanafadine for the norepinephrine, dopamine, and serotonin transporters. These values

were determined using in vitro reuptake inhibition assays.[2]

Transporter IC50 (nM)

Norepinephrine Transporter (NET) 6

Dopamine Transporter (DAT) 38

Serotonin Transporter (SERT) 83

Data sourced from Bymaster et al., 2012.[2]

In Vivo Transporter Occupancy
Positron Emission Tomography (PET) studies in healthy male adults have been conducted to

determine the in vivo occupancy of centanafadine at the monoamine transporters.

Transporter IC50 (ng/mL)
Maximal Observable
Target Occupancy
(TOmax)

Norepinephrine Transporter

(NET)
132 ± 65 64 ± 7%

Dopamine Transporter (DAT) 1580 ± 186 Assumed 100%

Serotonin Transporter (SERT) 1760 ± 309 Assumed 100%

Data are presented as mean ± standard error.[3]
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Clinical Efficacy in ADHD
Multiple Phase 3 clinical trials have evaluated the efficacy of centanafadine in adults,

adolescents, and children with ADHD. The primary outcome in these studies was the change

from baseline in ADHD symptom severity, as measured by standardized rating scales.

Adult Phase 3 Trials (NCT03605680 and NCT03605836)

Treatment Group

Mean Change from
Baseline in AISRS
Total Score (Day
42)

p-value vs. Placebo
(Study 1)

p-value vs. Placebo
(Study 2)

Centanafadine 200

mg/day
-12.1 0.019 0.002

Centanafadine 400

mg/day
-12.5 0.039 <0.001

Placebo -8.1 - -

AISRS: Adult ADHD Investigator Symptom Rating Scale.[1]

Adolescent and Child Phase 3 Trials (NCT05257265 and
NCT05428033)

Population Treatment Group

Mean Change from
Baseline in ADHD-
RS-5 Total Score
(Week 6)

p-value vs. Placebo

Adolescents (13-17

years)

High-Dose

Centanafadine
-18.5 0.0006

Placebo -14.2 -

Children (6-12 years)
High-Dose

Centanafadine
-16.3 <0.001

Placebo -10.8 -
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ADHD-RS-5: ADHD Rating Scale, 5th Edition.[4][5]

Experimental Protocols
In Vitro Monoamine Reuptake Inhibition Assay
The IC50 values for centanafadine were likely determined using a competitive radioligand

binding assay in cells expressing the human norepinephrine, dopamine, or serotonin

transporters. A generalized protocol for such an assay is as follows:
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Cell Preparation

Assay Procedure

Data Analysis

Culture HEK293 cells stably
expressing NET, DAT, or SERT

Harvest and prepare
cell membranes

Incubate membranes with a radiolabeled
ligand (e.g., [3H]nisoxetine for NET) and
varying concentrations of centanafadine

Allow binding to reach equilibrium

Rapidly filter the mixture to separate
bound from unbound radioligand

Wash filters to remove non-specific binding

Quantify radioactivity on filters
using scintillation counting

Plot percentage of inhibition versus
centanafadine concentration

Determine the IC50 value from
the dose-response curve

Click to download full resolution via product page

Workflow for in vitro reuptake inhibition assay.
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Positron Emission Tomography (PET) Imaging for
Transporter Occupancy
The in vivo transporter occupancy of centanafadine was assessed using PET imaging in

healthy human subjects. The general methodology for this type of study is outlined below:
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Subject Preparation & Baseline

Drug Administration

Post-Dose Imaging

Data Acquisition & Analysis

Recruit healthy adult male subjects

Perform a baseline PET scan with a specific
radioligand (e.g., [11C]MRB for NET)

Administer centanafadine sustained-release
tablets at specified doses

Perform a series of post-dose PET scans
at various time points

Reconstruct PET images

Define regions of interest (ROIs)
 in the brain

Calculate transporter occupancy by comparing
baseline and post-dose radioligand binding

Click to download full resolution via product page

General workflow for a PET imaging study.
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Phase 3 Clinical Trial Design (Adult ADHD)
The adult Phase 3 trials for centanafadine (NCT03605680 and NCT03605836) were

randomized, double-blind, placebo-controlled, parallel-group studies.[1]

Screening Period
(up to 28 days)

Single-Blind Placebo Run-In
(1 week)

Randomization (1:1:1)

Centanafadine 200 mg/day
(6 weeks)

Centanafadine 400 mg/day
(6 weeks)

Placebo
(6 weeks)

Follow-Up Period
(7 days)

Primary Efficacy Endpoint:
Change from baseline in AISRS total score at Day 42

Click to download full resolution via product page

Design of adult Phase 3 clinical trials for centanafadine.

Conclusion
Centanafadine hydrochloride is a promising investigational agent for ADHD with a well-

defined mechanism of action as a serotonin-norepinephrine-dopamine reuptake inhibitor. Its

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 12 Tech Support

https://mghpsychnews.org/centanafadine-a-novel-retreatment-of-adhd-in-adolescents/
https://www.benchchem.com/product/b606595?utm_src=pdf-body-img
https://www.benchchem.com/product/b606595?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606595?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


preferential activity at NET and DAT, coupled with a moderate effect on SERT, provides a

rational basis for its efficacy in treating the core symptoms of ADHD. The quantitative data from

both preclinical and clinical studies support its continued development. The experimental

methodologies outlined in this guide provide a framework for understanding the generation of

the key data supporting the pharmacological profile of centanafadine.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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